

Application Notes: ML213 Protocol for Calcium Imaging Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a crucial cation channel primarily located on the membranes of late endosomes and lysosomes. [1][2][3] It plays a vital role in regulating lysosomal ion homeostasis, particularly the efflux of calcium (Ca²⁺) from the lysosomal lumen into the cytosol.[3] This release of lysosomal Ca²⁺ is a key signaling event that governs a multitude of cellular processes, including autophagy, lysosomal exocytosis, membrane trafficking, and lysosomal biogenesis.[1][4][5][6][7] Dysfunctional TRPML1 channels are linked to the lysosomal storage disorder Mucolipidosis type IV (MLIV), a neurodegenerative disease.[8]

ML213, along with other synthetic agonists like ML-SA1 and ML-SA5, serves as a powerful pharmacological tool to activate TRPML1 channels.[1][8][9] By initiating the release of Ca²⁺ from lysosomes, these agonists enable the study of TRPML1 function and its downstream signaling pathways. This application note provides a detailed protocol for utilizing TRPML1 agonists in calcium imaging experiments to monitor lysosomal calcium mobilization.

Principle of the Assay

This calcium imaging assay provides a cell-based, high-throughput method to measure the activation of TRPML1 channels. The protocol utilizes a cell-permeable fluorescent Ca²⁺ indicator, such as Fluo-4 AM. Once inside the cell, intracellular esterases cleave the AM ester



group, trapping the active Fluo-4 dye in the cytosol.[3] In a resting state, cytosolic Ca²⁺ concentrations are low, resulting in minimal fluorescence from the dye.[3] Upon stimulation with a TRPML1 agonist like **ML213**, the channels open, leading to a rapid efflux of Ca²⁺ from the lysosomal stores into the cytosol.[3] The subsequent binding of Ca²⁺ to the indicator dye causes a significant increase in its fluorescence intensity. This change in fluorescence, which can be monitored over time using a fluorescence plate reader or microscope, is directly proportional to the increase in intracellular Ca²⁺ concentration and serves as a direct readout of TRPML1 channel activation.[3]

Quantitative Data Summary

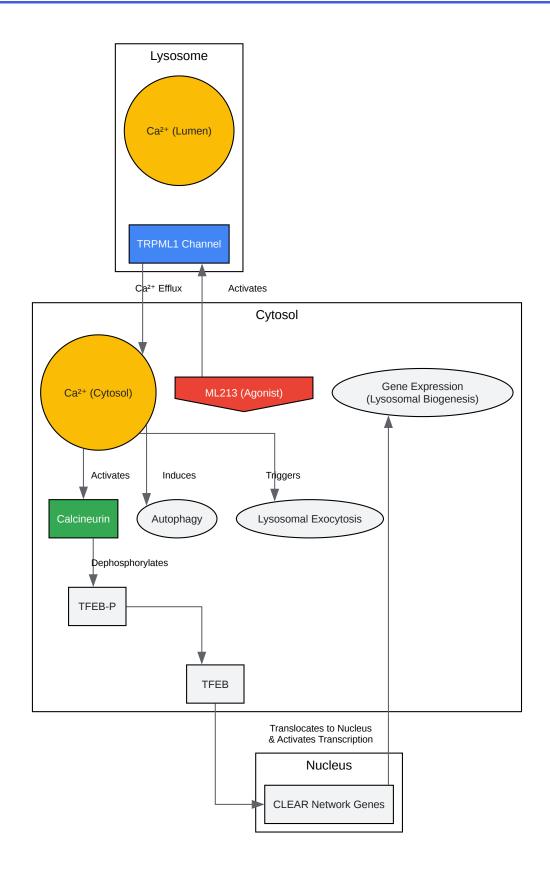
The following table summarizes quantitative data for commonly used TRPML1 agonists. These values can serve as a reference for designing experiments and interpreting results.

Compound	Target	Action	EC50 / Effective Concentrati on	Cell Type	Reference
ML-SA1	TRPML1	Agonist	10 μΜ	HK-2 cells	[5]
ML-SA1	TRPML1	Agonist	>50 μM for global Ca²+ signals	hCMEC/D3 cells	[10]
ML-SA5	TRPML1	Agonist	More potent than ML-SA1	General	[8]
MK6-83	TRPML1	Agonist	Used to induce autophagy	HeLa cells	[6]
Ionomycin	Calcium Ionophore	Positive Control	2 μΜ	HK-2 cells	[5]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and the experimental procedure, the following diagrams have been generated using Graphviz.

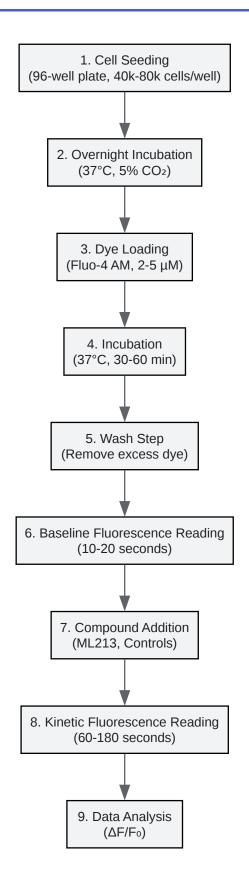




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Caption: TRPML1 signaling cascade initiated by agonist activation.





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Caption: Experimental workflow for the calcium mobilization assay.



Experimental Protocols

This section provides a detailed methodology for conducting a calcium imaging experiment to assess TRPML1 activation.

Materials and Reagents

- TRPML1-expressing cells (e.g., HEK293, HeLa, or a specific cell line of interest)
- Black-wall, clear-bottom 96-well microplates
- Complete cell culture medium
- TRPML1 agonist (e.g., ML213, ML-SA1) stock solution (in DMSO)
- Fluo-4 AM calcium indicator dye (in DMSO)
- Pluronic F-127 (optional, to aid dye loading)
- Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable imaging buffer
- Ionomycin or ATP as a positive control
- Vehicle control (DMSO in HHBS)
- Fluorescence plate reader with automated injection capabilities or a fluorescence microscope

Cell Preparation and Seeding

- Culture TRPML1-expressing cells according to standard cell culture protocols.
- Harvest and resuspend the cells in a complete culture medium.
- Seed the cells in a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 μL of culture medium.[3]
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to form a confluent monolayer.[3]



Calcium Indicator Dye Loading

- Prepare a 2X Fluo-4 AM loading solution in HHBS. The final concentration of Fluo-4 AM is typically between 2-5 μ M.[3] (Optional: Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04% to improve dye solubility and cell loading).
- Carefully remove the culture medium from the cell plate.
- Add 100 μL of the Fluo-4 AM loading solution to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- After incubation, wash the cells twice with 100 μL of HHBS to remove excess extracellular dye.
- After the final wash, add 100 μL of HHBS to each well.
- Incubate the plate at room temperature for 20-30 minutes to allow for complete deesterification of the dye within the cells.[3]

Compound Preparation

- Prepare a compound plate with serial dilutions of the TRPML1 agonist (e.g., ML213) in HHBS at 2X or 5X the desired final concentration.[3]
- Include wells with a vehicle control (e.g., DMSO in HHBS at the same concentration as the highest agonist concentration).
- Include wells with a positive control, such as Ionomycin (a calcium ionophore) or ATP, to confirm cell viability and responsiveness.

Calcium Mobilization Assay and Data Acquisition

- Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for Fluo-4.[3]
- Place both the cell plate and the compound plate into the instrument.
- Program the instrument to perform the following sequence for each well:



- Record a baseline fluorescence reading for 10-20 seconds.[3]
- Automatically add the TRPML1 agonist or control solution from the compound plate to the cell plate (e.g., 50 μL for a 2X solution to reach a final volume of 150 μL).
- Continue to record the fluorescence signal kinetically for at least 60-180 seconds to capture the peak response and the subsequent signal decay.[3]

Data Analysis

- The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) over the baseline fluorescence (F_0) , i.e., $\Delta F/F_0$.
- For each well, calculate the baseline fluorescence (F₀) by averaging the readings taken before compound addition.
- The response can be quantified as the peak fluorescence intensity after compound addition or the area under the curve.
- Plot the response (e.g., peak $\Delta F/F_0$) against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

The protocol described provides a robust framework for studying the activation of the lysosomal calcium channel TRPML1 using synthetic agonists like **ML213**. This calcium imaging assay is a valuable tool for researchers in basic science and drug development to investigate the physiological roles of TRPML1 and to screen for novel modulators of its activity. Careful optimization of cell density, dye loading conditions, and agonist concentrations will ensure high-quality, reproducible data.

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